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1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one

Cat. No.: B1626857
CAS No.: 75528-58-4
M. Wt: 259.3 g/mol
InChI Key: AUKAWLIIKXCDLN-UHFFFAOYSA-N
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Description

Significance of Benzo[cd]indolone Scaffolds in Organic and Medicinal Chemistry

The benzo[cd]indolone scaffold is a polycyclic aromatic structure that has garnered considerable attention in the fields of organic and medicinal chemistry. These frameworks are valued for their rigid, planar structure and extensive π-conjugated system, which imparts unique biological and photophysical properties. While a variety of isomers exist, research has been particularly concentrated on derivatives of benzo[cd]indol-2(1H)-one.

This specific scaffold is a significant feature in a range of biologically active compounds. nih.gov For instance, derivatives have been developed as potent anticancer agents. nih.gov Their mechanism of action often involves functioning as DNA intercalators, slotting between the base pairs of DNA and disrupting cellular replication processes in cancer cells. nih.gov Furthermore, certain benzo[cd]indol-2(1H)-one derivatives have been identified as inhibitors of the Hedgehog signaling pathway, a crucial pathway in cell growth and differentiation that, when dysregulated, is implicated in various cancers.

Beyond oncology, this scaffold is a key component in the design of lysosome-targeted agents. Researchers have synthesized conjugates of benzo[cd]indol-2(1H)-one that can be used for bio-imaging and as anti-metastatic agents for conditions like hepatocellular carcinoma. nih.gov The inherent fluorescence and structural versatility of the benzo[cd]indolone core make it a valuable building block for creating sophisticated diagnostic and therapeutic tools. nih.gov In the realm of materials science, the benzo[cd]indole (B15494331) moiety is recognized as an effective terminal group in molecules designed for near-infrared (NIR) absorption, a property that is highly desirable for applications in organic solar cells and other optoelectronic devices. researchgate.net

Overview of Polycyclic Aromatic Nitrogen Heterocycles and their Academic Relevance

1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one belongs to the broad class of compounds known as polycyclic aromatic nitrogen heterocycles (PANHs). These are organic molecules composed of multiple fused aromatic rings where at least one carbon atom in a ring is replaced by a nitrogen atom. The inclusion of nitrogen imparts distinct chemical and physical properties compared to their all-carbon counterparts, polycyclic aromatic hydrocarbons (PAHs).

Nitrogen heterocycles are fundamental to life and constitute the core of many natural products and pharmaceuticals. researchgate.net Their structural diversity and ability to engage in various intermolecular interactions, such as hydrogen bonding, make them privileged scaffolds in drug design. researchgate.net The academic relevance of PANHs is extensive and multidisciplinary:

Medicinal Chemistry : They form the backbone of a vast number of drugs, agrochemicals, and dyes. researchgate.net

Environmental Science : PANHs are components of crude oil and are studied to understand their environmental fate and degradation pathways. researchgate.net

Astrophysics : Scientists have proposed that PANHs may be present in the interstellar medium and could be responsible for some of the observed infrared emission bands from space.

Theoretical Chemistry : The electronic structure of nitrogen heterocycles is a subject of ongoing study. Research has shown that five-membered nitrogen heterocycles can exhibit a unique "dual-aromaticity" (both σ- and π-aromaticity), which contributes to their enhanced stability.

The adjustable nature of these molecules, arising from their compact structures and the functional diversity introduced by the nitrogen heteroatom, makes them a cornerstone of modern organic chemistry research. researchgate.net

Specific Focus: The Chemical Architecture and Potential Research Value of this compound

The specific molecule of interest is this compound. Its chemical architecture is defined by the core benzo[cd]indolone system, with key substitutions that determine its unique identity:

Benzo[cd]indol-5(1H)-one core : A tricyclic system where a naphthalene (B1677914) ring system is fused with a pyrrolone ring. The ketone group (oxo) is located at position 5.

1-Methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1.

2-Phenyl : A phenyl group (-C₆H₅) is attached to the carbon atom at position 2.

The potential research value of this compound lies in this very knowledge gap. By analogy with the extensively studied benzo[cd]indol-2(1H)-one isomers, it is plausible that this compound could exhibit interesting biological or material properties. The different positioning of the ketone group at C5 instead of C2 would alter the molecule's electronic distribution, dipole moment, and steric profile, which could lead to novel interactions with biological targets or different photophysical behavior.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₃NOCalculated
Molecular Weight 259.30 g/mol Calculated
CAS Number Not assignedN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
¹H NMR Data Data not availableN/A
¹³C NMR Data Data not availableN/A

Emerging Research Trends and Motivations for In-depth Study of this compound

The current landscape suggests that an emerging research trend involves the exploration of understudied isomers of known pharmacologically active scaffolds. The motivation for an in-depth study of this compound is multi-faceted:

Exploring Isomeric Effects : A primary motivation is to systematically investigate how the positional isomerism of the keto group (C5 vs. the more common C2) influences the compound's properties. This could reveal new structure-activity relationships (SAR) that have been previously overlooked.

Discovery of Novel Bioactivities : Given that benzo[cd]indol-2(1H)-ones are known inhibitors of various biological targets, this C5-one isomer could interact with different proteins or bind to known targets with a different affinity or mode of action, potentially leading to new therapeutic applications.

Development of New Materials : The photophysical properties (absorption and emission spectra, quantum yield) of this compound are unknown. Its distinct electronic structure might make it a candidate for new fluorescent probes, organic light-emitting diodes (OLEDs), or photosensitizers.

Expansion of Chemical Space : The synthesis and characterization of this molecule would expand the available chemical space for screening libraries, providing a novel scaffold for future drug discovery and materials science programs.

In essence, the study of this compound represents a logical and potentially fruitful extension of the extensive research already conducted on its isomers, driven by the quest for novel chemical entities with unique and valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13NO B1626857 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one CAS No. 75528-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-phenylbenzo[cd]indol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c1-19-15-9-5-8-13-16(20)11-10-14(17(13)15)18(19)12-6-3-2-4-7-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKAWLIIKXCDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C1C4=CC=CC=C4)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505544
Record name 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75528-58-4
Record name 1-Methyl-2-phenylbenz[cd]indol-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75528-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40505544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 2 Phenylbenzo Cd Indol 5 1h One and Its Derivatives

Strategies for Constructing the Benzo[cd]indolone Core

The formation of the fused ring system of benzo[cd]indolone is the critical step in the synthesis of the target compound and its derivatives.

Intramolecular cyclization reactions are a cornerstone in the synthesis of complex cyclic molecules, including the benzo[cd]indolone framework. These reactions involve the formation of a new ring from a single substrate molecule containing all the necessary atoms.

Cyclodehydration is a specific type of intramolecular condensation reaction where the removal of a water molecule from a precursor drives the formation of a cyclic product. In the context of benzo[cd]indolone synthesis, this typically involves an acid-promoted cyclization. For instance, a method for synthesizing derivatives of the related benzo[cd]furo[2,3-f]indole system relies on the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. researchgate.net This acid-promoted cyclodehydration of an aryloxyketone is a key step in forming the benzofuran (B130515) part of the molecule. researchgate.net While not a direct synthesis of the benzo[cd]indol-5(1H)-one, the principle is applicable. A more general example of this type of reaction is the Bischler-Napieralski reaction, which utilizes a dehydrating agent to effect the cyclization of N-phenethylamides to form 3,4-dihydroisoquinolines. nih.gov A modified version of this reaction employs trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) for the synthesis of isoquinoline (B145761) and β-carboline derivatives under mild conditions. nih.gov

A powerful, transition-metal-free approach for the synthesis of 2-substituted benzo[cd]indoles has been developed, which proceeds via an intramolecular aromatic nucleophilic substitution (SNAr). nih.govresearchgate.net This method utilizes peri-dihalonaphthalenes and nitriles to generate the benzo[cd]indole (B15494331) scaffold. nih.govresearchgate.net The reaction is initiated by the formation of a 1-halo-8-lithionaphthalene intermediate, which then reacts with a nitrile. The subsequent intramolecular cyclization is a nucleophilic attack of the newly formed nitrogen-containing group onto the carbon bearing the second halogen, displacing it to form the indole (B1671886) ring. nih.gov This process is facilitated by the proximity of the reacting groups, a phenomenon sometimes referred to as the "clothespin effect". nih.govresearchgate.net This methodology offers good isolated yields and is tolerant of a wide range of substituents on the nitrile starting material. nih.gov

Starting MaterialsKey FeaturesProduct
peri-Dihalonaphthalenes, NitrilesTransition-metal-free, Intramolecular SNAr2-Substituted Benzo[cd]indoles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgorganic-chemistry.org While not a direct route to the benzo[cd]indolone core itself, it is instrumental in the synthesis of spirooxindoles, which are structurally significant and can be precursors or analogs. rsc.orgresearchgate.net In this context, a conjugated diene reacts with a dienophile, which is typically a substituted alkene, to form a cyclohexene (B86901) derivative. wikipedia.org Highly efficient asymmetric Diels-Alder reactions have been developed using a chiral N,N'-dioxide/nickel(II) complex as a catalyst. rsc.org These reactions can involve methyleneindolinones as the dienophile, reacting with 1,3-dienylcarbamates or 1,2-dihydropyridines to produce spirooxindole-cyclohexaneamides in high yields and with excellent stereocontrol. rsc.org The hetero-Diels-Alder reaction is a variant where one or more heteroatoms are part of the diene or dienophile, leading to the formation of heterocyclic rings. wikipedia.orgorganic-chemistry.org

DieneDienophileCatalyst/ConditionsProduct Type
1,3-DienylcarbamatesMethyleneindolinonesChiral N,N'-dioxide/Ni(II) complexSpirooxindole-cyclohexaneamides
1,2-DihydropyridinesMethyleneindolinonesChiral N,N'-dioxide/Ni(II) complexSpirooxindole-cyclohexaneamides

Transition-metal catalysis offers highly efficient and selective methods for the construction of complex organic molecules. Palladium, in particular, has been widely used in the synthesis of indole-containing structures.

Palladium-catalyzed reactions that involve the activation of a carbon-hydrogen (C-H) bond followed by carbonylation are a powerful tool for introducing a carbonyl group and forming a new ring in one step. This strategy is highly relevant for the synthesis of lactams like the benzo[cd]indolone core. The general principle involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by insertion of carbon monoxide and subsequent intramolecular C-H activation or reductive elimination to form the cyclic product. thieme-connect.denih.gov

A developed method for the synthesis of N-benzoylindoles utilizes palladium-catalyzed aminocarbonylation with molybdenum hexacarbonyl (Mo(CO)6) as a solid and convenient source of carbon monoxide, avoiding the need to handle gaseous CO. thieme-connect.de While this example is an intermolecular reaction, the principles of palladium-catalyzed carbonylation are directly applicable to intramolecular cyclizations needed for benzo[cd]indolone synthesis. thieme-connect.deresearchgate.net For example, palladium-catalyzed oxidative double C-H functionalization/carbonylation has been used to synthesize xanthones, demonstrating the power of this approach to build cyclic ketones from two C-H bonds. nih.gov In the synthesis of related benzodiazepines, palladium-catalyzed carbonylation of o-bromoaniline derivatives has been a key step. mdpi.com The C-H activation step can be directed by a coordinating group on the substrate to ensure regioselectivity. mdpi.comrsc.org

ReactantsCatalyst SystemCO SourceKey Transformation
Indole, Aryl BromidePalladium catalyst, BuPAd2 ligandMo(CO)6Aminocarbonylation
2-Alkynylanilines, Benzyl ChloridesPd(OAc)2TFBenCarbonylative Cyclization

Transition-Metal-Catalyzed Synthetic Routes for Benzo[cd]indolones

Copper-Catalyzed Intramolecular Trans-Addition and SN–Ar Reactions

Copper catalysis offers a powerful tool for the construction of the benzo[cd]indole skeleton. One notable method involves the copper-catalyzed one-step synthesis of polysubstituted (Z)-benzo[cd]indoles from 8-alkynyl-1-naphthylamine derivatives. researchgate.net Mechanistic studies suggest that this transformation proceeds through a stereoselective intramolecular trans-addition followed by an SN–Ar reaction, yielding the products in good yields with high selectivity. researchgate.net This approach is tolerant of a variety of substituents, making it a versatile route to functionalized benzo[cd]indoles. researchgate.net

While this specific reaction leads to (Z)-benzo[cd]indoles, the underlying principles of copper-catalyzed intramolecular cyclization are applicable to the synthesis of benzo[cd]indolones. For instance, a related copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines has been developed for the synthesis of 2-substituted benzo[b]furans and indoles, respectively. dalalinstitute.com This reaction proceeds under mild conditions with a catalytic amount of CuCl and a base like Cs2CO3 in acetonitrile (B52724), affording high yields. dalalinstitute.com A similar strategy could be envisioned for the synthesis of 2-phenylbenzo[cd]indol-5(1H)-one from a suitably substituted N-(naphthalenyl)benzamide precursor.

Furthermore, copper-catalyzed sp³ C-H aminative cyclization of 2-alkyl-N-arylbenzamides provides an efficient route to N-aryl-isoindolinones, which are structurally related to the target molecule. organic-chemistry.orgnih.gov This method avoids the need for pre-halogenated substrates and utilizes a copper catalyst, often in conjunction with an oxidant like di-tert-butyl peroxide. organic-chemistry.orgnih.gov

Table 1: Examples of Copper-Catalyzed Cyclization Reactions for Related Heterocycles

Starting MaterialCatalyst/ReagentsProductYield (%)Reference
8-alkynyl-1-naphthylamineCu(OAc)2, K2CO3(Z)-benzo[cd]indoleGood researchgate.net
2-(phenylethynyl)tosylanilineCuCl, Cs2CO3N-tosyl-2-phenyl indole95 dalalinstitute.com
2-alkyl-N-arylbenzamideCuI, pyridine (B92270) ligandN-aryl-isoindolinoneup to 86 organic-chemistry.org
o-bromoarylamine, nitrileCuIBenzimidazoleup to 98 nih.gov

Organometallic Reagent-Based Syntheses (e.g., Organolithium Approaches)

Organolithium reagents are pivotal in organic synthesis for their strong nucleophilicity and basicity. wikipedia.org A simple and effective organolithium-based approach has been developed for the synthesis of 2-substituted benzo[cd]indoles starting from peri-dihalonaphthalenes and nitriles. mdpi.com This transition-metal-free method involves the treatment of a peri-dihalonaphthalene with n-butyllithium to generate a 1-halo-8-lithionaphthalene intermediate. Subsequent reaction with a nitrile, such as benzonitrile (B105546), leads to the formation of the 2-substituted benzo[cd]indole via an intramolecular aromatic nucleophilic substitution. mdpi.com This reaction is facilitated by a "clothespin effect," where steric repulsion between substituents can bring the reactive centers in close proximity. mdpi.com

This methodology is particularly relevant for the synthesis of the 2-phenylbenzo[cd]indole (B12798071) core of the target molecule. The use of benzonitrile as the nitrile source directly installs the phenyl group at the C2 position. mdpi.com The reaction demonstrates good tolerance to various substituents on the nitrile. mdpi.com

Organolithium reagents can also be employed in addition reactions to carbonyl groups. dalalinstitute.comwikipedia.org For instance, they can add to aldehydes and ketones to form alcohols upon workup. masterorganicchemistry.com In a more complex transformation, adding two equivalents of an organolithium reagent to a carboxylic acid can yield a ketone. masterorganicchemistry.com While not a direct route to the target lactam, these reactions highlight the versatility of organolithium reagents in manipulating carbonyl functionalities that might be present on the naphthalene (B1677914) precursor.

Table 2: Organolithium-Based Synthesis of 2-Substituted Benzo[cd]indoles

Naphthalene PrecursorNitrileReagentsProductYield (%)Reference
peri-diiodonaphthaleneBenzonitrilen-BuLi2-phenylbenzo[cd]indoleGood mdpi.com
peri-dibromonapthaleneBenzonitrilen-BuLi2-phenylbenzo[cd]indoleGood mdpi.com

Functionalization and Derivatization at Specific Positions of the Benzo[cd]indolone Framework

N-Methylation Strategies for 1-Substituted Benzo[cd]indolones

The introduction of a methyl group at the N1 position of the benzo[cd]indolone ring is a crucial step in the synthesis of the target molecule. General methods for the N-methylation of indoles and related nitrogen-containing heterocycles can be applied. A common approach involves the use of a methylating agent in the presence of a base. For instance, methyl trifluoroacetate (B77799) (MTFA) in the presence of t-BuOK in DMF has been reported for the N-methylation of indoles under mild conditions with good functional group tolerance. researchgate.net Another example is the use of dimethyl carbonate (DMC) with K2CO3 at reflux to achieve N-methylation of a 5-nitroindole (B16589) in high yield. nih.gov

For the specific case of benzo[cd]indol-2(1H)-ones, alkylation can be achieved using an alkyl halide and a base. In the synthesis of related derivatives, 1,4-dibromobutane (B41627) was used with anhydrous K2CO3 in acetonitrile to alkylate the nitrogen of 6-acetylbenzo[cd]indol-2(1H)-one. nih.gov A similar approach using a methylating agent like methyl iodide or dimethyl sulfate (B86663) would be expected to yield the desired 1-methyl derivative.

Table 3: Representative N-Methylation Conditions for Indole and Related Heterocycles

SubstrateMethylating AgentBase/SolventConditionsYield (%)Reference
IndoleMethyl trifluoroacetatet-BuOK / DMFRoom temp, 4h- researchgate.net
5-nitroindoleDimethyl carbonateK2CO3 / DMFReflux, 3h83 nih.gov
6-acetylbenzo[cd]indol-2(1H)-one1,4-dibromobutaneK2CO3 / CH3CNReflux, 5h- nih.gov

Methodologies for Introducing the Phenyl Moiety at C2

The introduction of a phenyl group at the C2 position of the benzo[cd]indolone framework is a key transformation. As discussed previously, the organolithium-based synthesis from peri-dihalonaphthalenes and benzonitrile provides a direct route to 2-phenylbenzo[cd]indoles. mdpi.com This method is advantageous as it constructs the heterocyclic core and installs the C2-phenyl group in a single synthetic operation.

Alternatively, copper-catalyzed methods can be employed. A practical approach for the synthesis of 2-substituted indoles involves the copper-catalyzed intramolecular cyclization of 2-alkynyl tosylanilines. dalalinstitute.com By using a precursor with a phenyl group on the alkyne, a 2-phenylindole (B188600) derivative is obtained. This strategy could be adapted for the synthesis of 2-phenylbenzo[cd]indol-5(1H)-one from an appropriately substituted N-(naphthalenyl)benzamide bearing a phenylethynyl group. The reaction typically uses a catalytic amount of a copper(I) salt, such as CuCl, and a base in an organic solvent. dalalinstitute.com

Substitution Reactions on the Benzo[cd]indolone Skeleton

Further functionalization of the benzo[cd]indolone skeleton can be achieved through various substitution reactions. The electron-rich nature of the indole nucleus generally favors electrophilic substitution. However, the reactivity of the benzo[cd]indolone system can be influenced by the presence of the carbonyl group and other substituents.

For indoles, nucleophilic substitution reactions are also possible, particularly at the C2 position if a suitable leaving group is present or if the indole nitrogen is modified. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with various nucleophiles. nii.ac.jp This suggests that activation of the benzo[cd]indolone ring could enable nucleophilic substitution.

While specific studies on the substitution reactions of 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one are not detailed in the provided search results, general principles of aromatic and heterocyclic chemistry would apply. Electrophilic aromatic substitution would likely occur on the benzo portion of the molecule, with the position of substitution directed by the existing groups. Nucleophilic attack could potentially be directed at the carbonyl group or at positions activated by electron-withdrawing groups.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 2 Phenylbenzo Cd Indol 5 1h One

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Elucidation of Molecular Geometry and Conformation

Detailed information regarding the bond lengths, bond angles, and dihedral angles that define the precise three-dimensional shape of 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one is not available in published literature. Such data is typically obtained through single-crystal X-ray crystallography, which, to date, has not been reported for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

Information concerning the arrangement of molecules of this compound in the solid state, including the nature of intermolecular forces such as hydrogen bonding, van der Waals forces, or π-π stacking, is currently unavailable. Crystal packing diagrams and unit cell parameters, which are essential for this analysis, have not been documented.

Computational Chemistry and Theoretical Investigations of 1 Methyl 2 Phenylbenzo Cd Indol 5 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a robust and reliable method for predicting the properties of molecules with considerable precision. uclouvain.beresearchgate.net Calculations are often performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311G(d,p) or 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net Such calculations are foundational for analyzing the electronic characteristics of 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one.

A crucial first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process computationally finds the minimum energy conformation, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, the optimization would reveal the planarity of the benzo[cd]indolone core and the relative orientation of the phenyl substituent. The phenyl group is expected to be twisted out of the plane of the indole (B1671886) system to minimize steric hindrance. The conformational landscape can be explored by systematically rotating key bonds, such as the bond connecting the phenyl group to the indole core, to identify local energy minima and the barriers between them.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data) Calculated at the B3LYP/6-311G(d,p) level.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O (Ketone)1.225
C-N (Lactam)1.380
N-CH₃1.465
C-C (Indole-Phenyl)1.488
C-C (Aromatic average)1.400
Bond Angles (º)
C-CO-C121.5
C-N-C125.0
C-N-CH₃117.5
Dihedral Angle (º)
C-C-C-C (Indole-Phenyl twist)45.8

This is a hypothetical data table created for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical stability. nih.gov For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl and indole ring systems. In contrast, the LUMO is likely localized on the electron-deficient benzo[cd]indolone core, particularly involving the π* orbital of the carbonyl group and the extended conjugated system. A smaller HOMO-LUMO gap would suggest higher reactivity and a tendency to absorb light at longer wavelengths.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data) Calculated in the gas phase using the B3LYP/6-311G(d,p) method.

ParameterEnergy (eV)
EHOMO-6.05
ELUMO-2.45
Energy Gap (ΔE)3.60

This is a hypothetical data table created for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. orientjchem.orgnih.gov The MEP surface is colored according to its electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would show a significant region of negative potential (red) localized around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction or hydrogen bonding. Regions of positive potential (blue) would be expected near the hydrogen atoms, particularly any N-H or acidic C-H protons if present, while the aromatic rings would represent areas of intermediate, slightly negative potential (green to yellow).

Prediction of Spectroscopic Properties through Quantum Chemical Methods (e.g., UV-Vis, NMR, IR)

Quantum chemical methods can reliably predict a range of spectroscopic properties, which serves as a powerful means to verify experimentally determined structures. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, yielding predicted UV-Vis absorption spectra. rsc.org Calculations of nuclear magnetic shieldings provide theoretical NMR chemical shifts, and the computation of harmonic vibrational frequencies allows for the simulation of IR and Raman spectra. mdpi.com These calculated spectra can be compared directly with experimental data, aiding in the definitive assignment of signals and bands. For instance, the calculated IR spectrum for this compound would feature a prominent vibrational mode at a specific frequency corresponding to the C=O stretch, which is highly characteristic.

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies for this compound Calculated at the B3LYP/6-311G(d,p) level.

Vibrational ModeExperimental IR (cm⁻¹)Calculated IR (cm⁻¹)Assignment
ν₁30603065Aromatic C-H Stretch
ν₂29552960Methyl C-H Stretch
ν₃16701675C=O Stretch
ν₄16051610Aromatic C=C Stretch
ν₅13501355C-N Stretch

This is a hypothetical data table created for illustrative purposes. Calculated frequencies are often scaled to better match experimental values.

Mechanistic Insights into Chemical Reactions via Computational Modeling

Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier of the reaction, providing direct insight into the reaction kinetics. For this compound, one could computationally model a reaction such as electrophilic aromatic substitution. By calculating the activation energies for substitution at different positions on the phenyl and indole rings, it would be possible to predict the reaction's regioselectivity. Such studies can clarify reaction pathways that are difficult to probe experimentally. mdpi.com

Analysis of Solvent Effects on Electronic Structure and Reactivity using Continuum Models

Reactions are most often carried out in solution, where the solvent can significantly influence molecular properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these effects computationally. researchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. By performing DFT calculations with a PCM, one can analyze how solvent polarity affects the electronic structure (e.g., dipole moment, HOMO-LUMO energies) and spectroscopic properties of this compound. For instance, a π → π* transition with charge-transfer character is often sensitive to solvent polarity, leading to observable solvatochromic shifts in the UV-Vis spectrum, an effect that can be modeled and quantified. rsc.orgcapes.gov.br

Table 4: Predicted Solvent Effects on the Longest Wavelength Absorption Maximum (λmax) of this compound (Hypothetical Data) Calculated using TD-DFT with the PCM model.

SolventDielectric Constant (ε)Calculated λmax (nm)
Cyclohexane2.02385
Dioxane2.21390
Methanol32.7405
Water78.4412

This is a hypothetical data table created for illustrative purposes.

Calculation of Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry provides a powerful lens for understanding the thermodynamic properties of complex molecules, offering insights into their stability and reactivity. For the compound This compound , a detailed theoretical investigation of its thermodynamic parameters—namely enthalpy (H), entropy (S), and Gibbs free energy (G)—is crucial for predicting its behavior in chemical processes. However, a specific computational study detailing these thermodynamic parameters for This compound is not available in the current body of scientific literature.

In the absence of direct data, this section outlines the established computational methodologies widely employed for calculating such thermodynamic properties for related heterocyclic and fused-ring systems. These methods, primarily centered around Density Functional Theory (DFT), allow for the accurate prediction of molecular thermochemistry.

Theoretical calculations, often performed using software packages like Gaussian, enable the determination of key thermodynamic functions. mdpi.comscirp.org These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation. Following optimization, vibrational frequency analysis is performed, which is essential for calculating the zero-point vibrational energy (ZPVE), thermal energy corrections, and ultimately, the standard thermodynamic functions. mdpi.comscirp.org

The primary thermodynamic parameters are defined as:

Enthalpy (H): Represents the total heat content of a system. The enthalpy of formation (ΔHf), a key value, can be calculated using various high-level ab initio methods or DFT. nih.govnih.govmdpi.com For complex molecules, isodesmic reactions are often employed in calculations to ensure accuracy through cancellation of errors. nih.gov

Entropy (S): A measure of the disorder or randomness of a system. Computational methods calculate entropy by considering translational, rotational, vibrational, and electronic contributions based on the optimized molecular structure and its vibrational frequencies. mdpi.comchemrxiv.org

Gibbs Free Energy (G): Determines the spontaneity of a chemical process and is calculated using the equation G = H - TS, where T is the temperature. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process. mdpi.comuni-regensburg.de

For analogous heterocyclic compounds, studies have shown that DFT methods, such as B3LYP with various basis sets (e.g., 6-31G**, 6-311+G(d,p)), provide reliable predictions of thermodynamic properties that correlate well with experimental data where available. nih.govresearchgate.netresearchgate.net The choice of the functional and basis set is critical and is often validated against known experimental values for similar structures. nih.gov

While specific data tables for This compound cannot be generated due to the absence of dedicated research, the principles outlined above form the standard approach for such an investigation. A typical output from these computational studies would resemble the hypothetical tables below, which illustrate how the thermodynamic data would be presented as a function of temperature.

Hypothetical Thermodynamic Data for this compound

The following tables are illustrative and are not based on actual published data. They demonstrate the format and type of information that a computational study would provide.

Table 1: Calculated Thermodynamic Parameters at Standard Conditions (298.15 K)

ParameterValueUnits
Zero-point vibrational energy (ZPVE)Valuekcal/mol
Enthalpy (H)Valuekcal/mol
Entropy (S)Valuecal/mol·K
Gibbs Free Energy (G)Valuekcal/mol

Table 2: Temperature Dependence of Thermodynamic Properties

Temperature (K)Enthalpy (H) (kcal/mol)Entropy (S) (cal/mol·K)Gibbs Free Energy (G) (kcal/mol)
100ValueValueValue
200ValueValueValue
298.15ValueValueValue
400ValueValueValue
500ValueValueValue

Future computational research on This compound would be invaluable for populating such tables with accurate data, thereby enabling a deeper understanding of its chemical nature and potential applications.

Advanced Photophysical Investigations of 1 Methyl 2 Phenylbenzo Cd Indol 5 1h One and Analogues

Luminescence Phenomena and Mechanisms (e.g., Fluorescence, Phosphorescence)

The luminescence of benzo[cd]indolone systems is primarily characterized by fluorescence, a process involving the emission of a photon from a singlet excited state (S₁) to the ground state (S₀). Derivatives of this family are recognized as potent fluorophores. For instance, certain benzo[g]indole-cored aromatic compounds exhibit high photoluminescence quantum yields, reaching up to 76.01%, and emit in the deep blue region of the spectrum. rsc.orgresearchgate.net Similarly, polyamine-benzo[cd]indol-2(1H)-one conjugates have been developed that display strong green fluorescence, highlighting their potential as imaging agents. nih.gov

The emission properties are dictated by the extensive π-conjugated system of the benzo[cd]indole (B15494331) core, which can be further tuned by substituents. The introduction of different functional groups can alter the energy levels of the molecular orbitals, thereby shifting the emission wavelength and influencing the luminescence efficiency.

Beyond fluorescence, phosphorescence—emission from a triplet excited state (T₁)—can also be observed in related heterocyclic systems, particularly when heavy atoms are incorporated into the structure. In a study on a 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole, an unexpectedly long excited-state lifetime of 9 microseconds was recorded, indicative of phosphorescence. nih.gov This phenomenon, known as the "heavy atom effect," enhances the rate of intersystem crossing (ISC) from the S₁ state to the T₁ state. nih.govmdpi.com The presence of a bromine atom promotes the mixing of singlet and triplet states, making the spin-forbidden T₁→S₀ transition more probable. nih.govmdpi.com This suggests that strategically halogenated benzo[cd]indolone analogues could be designed to favor phosphorescence.

Excited-State Intramolecular Proton Transfer (ESIPT) Processes

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in certain analogues of 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one. rsc.org This process involves the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation. A prime example is found in benzo[a]imidazo[5,1,2-cd]indolizines bearing a 2-hydroxyphenyl substituent. rsc.orgresearchgate.net

Upon excitation, these molecules undergo a rapid tautomerization from the ground-state enamide (E) form to an excited-state ketimine (K) tautomer. This transfer is facilitated by the strengthening of the intramolecular hydrogen bond in the excited state. bohrium.com The result is a four-level photocycle that leads to unique emission characteristics. bohrium.commdpi.com

The most prominent feature of ESIPT is the exceptionally large Stokes shift, which is the difference in energy between the absorption and emission maxima. In these benzo[a]imidazo[5,1,2-cd]indolizine systems, Stokes shifts can range from 5500 to 7000 cm⁻¹. rsc.org The primary emission at room temperature originates from the K* tautomer, which is significantly red-shifted compared to the absorption of the E form. researchgate.net In some cases, weak residual emission from the E* form can also be detected. researchgate.net At cryogenic temperatures (77 K), phosphorescence from the E tautomer can be observed, with lifetimes in the range of 0.4 to 2.5 seconds. researchgate.net

The efficiency of the ESIPT process and the resulting luminescence are sensitive to structural modifications. It has been shown that introducing a methoxy (B1213986) substituent to the benzo[a]imidazo[5,1,2-cd]indolizine core leads to significantly higher fluorescence quantum yields compared to analogues with fluorine or methyl groups. rsc.orgresearchgate.net

Photophysical Properties of ESIPT-Exhibiting Benzo[a]imidazo[5,1,2-cd]indolizine Analogues
PropertyValueDescriptionSource
Stokes Shift5500–7000 cm⁻¹Large separation between absorption and emission peaks due to tautomerization. rsc.org
Fluorescence Quantum Yield (Φfl) of K* form0.4–0.6High efficiency of emission from the proton-transferred species. researchgate.net
Fluorescence Lifetime (τ) of K* formSeveral nanosecondsDuration of the fluorescence emission from the ketimine tautomer. researchgate.net
ESIPT Process Lifetime (τ)<10 ps to 190 psThe timescale for the proton transfer event in the excited state. researchgate.net
Phosphorescence Lifetime (E form at 77 K)0.4–2.5 sLong-lived emission from the triplet state of the enol tautomer at low temperature. researchgate.net

Aggregation-Induced Emission (AIE) Characteristics in Benzo[cd]indolone Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.netnih.gov This effect is often attributed to the Restriction of Intramolecular Motions (RIM), where the aggregation process physically blocks non-radiative decay pathways, such as intramolecular rotations and vibrations, thereby opening up the radiative channel for strong light emission. researchgate.netacs.org

The planar and extended π-conjugated structure of the benzo[cd]indolone core makes it susceptible to strong π–π stacking interactions, which can lead to aggregation. rsc.org In many conventional dyes, this aggregation causes fluorescence quenching. However, for molecules designed with AIE characteristics, this same aggregation process becomes beneficial. Systems combining ESIPT and AIE properties have been developed, where AIE-active groups are attached to an ESIPT core to enhance solid-state emission. researchgate.net

In related heptamethine cyanine (B1664457) dyes substituted with benzo[cd]indolenyl groups, aggregation is a significant factor due to the extended heteroaryl rings. rsc.org While this can be problematic for certain applications, it is the fundamental driving force for AIE. By strategically designing the molecular structure, for example, by adding bulky groups that control the mode of aggregation, the AIE properties can be finely tuned. The RIM mechanism suggests that in an aggregated state, the phenyl group at the C-2 position and other flexible parts of the this compound molecule would have their rotational freedom constrained, forcing the excited state to decay radiatively and leading to enhanced fluorescence. researchgate.netacs.org

Solvatochromism and Environmental Sensitivity of Emission Properties

The emission properties of benzo[cd]indolone analogues often exhibit strong dependence on the solvent environment, a phenomenon known as solvatochromism. researchgate.net The color and intensity of the fluorescence can change significantly with the polarity of the solvent. This sensitivity arises from the change in the dipole moment of the molecule upon excitation. Polar solvents tend to stabilize the more polar excited state more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum.

Quantum Yield Determinations and Excited-State Lifetime Measurements

The efficiency and dynamics of the emission from this compound and its analogues are quantified by their fluorescence quantum yields (Φfl) and excited-state lifetimes (τ). The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

As noted previously, benzo[cd]indolone analogues can be highly emissive. Benzophospholo[3,2-b]indole derivatives, for example, have shown high fluorescence quantum yields of up to 75%. beilstein-journals.org For the ESIPT-displaying benzo[a]imidazo[5,1,2-cd]indolizines, the quantum yield of the proton-transferred K* form is typically in the range of 0.4 to 0.6, with lifetimes of several nanoseconds. researchgate.net The lifetime of polymethine dyes based on the benzo[cd]indole structure can be altered by a factor of 1.5 to 5 simply by changing the solvent, with values ranging from 2 to 130 picoseconds. researchgate.net

In cases where phosphorescence occurs, the excited-state lifetimes are significantly longer, often in the microsecond to second range. This is due to the spin-forbidden nature of the triplet-to-singlet transition. For example, a brominated benzothiadiazole derivative, a related heterocycle, was found to have a phosphorescence lifetime of 9 microseconds due to the heavy atom effect. nih.govmdpi.com

Photophysical Data for Benzo[cd]indolone Analogues and Related Systems
Compound ClassParameterValueCondition/NoteSource
Benzophospholo[3,2-b]indole derivativesQuantum Yield (Φ)up to 75%Fluorescence beilstein-journals.org
Benzo[g]indole derivativesQuantum Yield (Φ)up to 76.01%Fluorescence rsc.org
Benzo[a]imidazo[5,1,2-cd]indolizinesQuantum Yield (Φfl)0.4 - 0.6Fluorescence from K* tautomer (ESIPT) researchgate.net
Benzo[a]imidazo[5,1,2-cd]indolizinesLifetime (τ)Several nanosecondsFluorescence from K* tautomer (ESIPT) researchgate.net
Heptamethinecyanines based on Benzo[cd]indoleLifetime (τ)2 - 130 psSolvent-dependent fluorescence researchgate.net
Brominated Benzothiadiazole derivativeLifetime (τ)9 µsPhosphorescence nih.gov

Exploration of Biological Activities and Molecular Mechanisms

Interaction with Specific Biomolecular Targets and Pathways

The benzo[cd]indol-2(1H)-one scaffold, a core structure related to 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one, has been identified as a novel class of BET bromodomain inhibitors. researchgate.net These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The BET family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.

Structure-based virtual screening and subsequent optimization have led to the development of potent compounds derived from this scaffold. researchgate.net Research has demonstrated that these molecules bind to the acetylated lysine (KAc) binding pocket of BET bromodomains. researchgate.net X-ray crystallography has confirmed this binding mode, showing that the benzo[cd]indol-2(1H)-one moiety forms key hydrogen bonds with conserved residues, such as Asn140 in BRD4. researchgate.net

Further studies have focused on achieving selectivity between the two tandem bromodomains (BD1 and BD2) present in each BET protein. A series of benzo[cd]indol-2(1H)-ones and pyrrolo[4,3,2-de]quinolin-2(1H)-ones were identified that exhibited good selectivity for the first bromodomain (BD1). nih.gov Through structure-based optimization, highly potent and selective inhibitors were developed, with some representative compounds showing over 100-fold selectivity for BRD4(1) over BRD4(2). nih.gov This selectivity is significant as the two bromodomains may have distinct biological functions, and selective inhibition could lead to more targeted therapeutic effects. nih.gov

CompoundTargetActivityReference
Benzo[cd]indol-2(1H)-one derivativeBRD4Kd = 124 nM researchgate.net
Benzo[cd]indol-2(1H)-one derivativeBRD4Kd = 137 nM researchgate.net
Pyrrolo[4,3,2-de]quinolin-2(1H)-one derivativeBRD4(1) / BRD4(2)>100-fold selectivity nih.gov

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.com Small molecules that can directly inhibit TNF-α are of significant interest. Research into the benzo[cd]indole (B15494331) scaffold has identified its potential for TNF-α inhibition. nih.gov

Starting with a previously identified inhibitor, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, researchers employed rational design and similarity-based virtual screening to optimize its activity. nih.gov This led to the synthesis and evaluation of several new derivatives. The structure-activity relationship (SAR) studies demonstrated that modifications to the sulfonamide portion of the molecule could significantly enhance its inhibitory potency against TNF-α. The most potent compound developed in this series exhibited an IC50 value of 3 µM in a cell-based assay, representing a 14-fold improvement over the initial lead compound and ranking it among the more potent small-molecule TNF-α inhibitors reported. nih.gov This study underscores the potential of the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) scaffold as a basis for developing potent TNF-α inhibitors. nih.gov

CompoundTargetActivity (IC50)Reference
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (Lead Compound)TNF-α~42 µM nih.gov
Optimized Analog (Compound 4e)TNF-α3 µM nih.gov

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome alignment, segregation, and cytokinesis. nih.govresearchgate.net Their overexpression is common in many cancers, making them attractive targets for anticancer therapies. nih.govwhiterose.ac.uk Aurora B, in particular, is a key component of the chromosomal passenger complex and is critical for proper cell division. nih.gov

While numerous small molecule inhibitors of Aurora kinases have been developed, many of which are based on an indolin-2-one scaffold, specific studies detailing the direct inhibitory activity of this compound against Aurora B Kinase are not prominently featured in the current body of scientific literature. The existing research on Aurora B inhibitors tends to focus on different structural classes of compounds. nih.govfrontiersin.org Therefore, while the broader class of indole-containing compounds has been explored for kinase inhibition, the specific activity of this compound against Aurora B remains an area for further investigation.

The Hedgehog (HH) signaling pathway is fundamental during embryonic development and is also implicated in tumorigenesis in certain cancers. nih.govresearchgate.net Epigenetic targeting of this pathway has emerged as a promising strategy, particularly for cancers that are resistant to inhibitors targeting upstream components like Smoothened (SMO). nih.gov

The benzo[cd]indol-2(1H)-one scaffold has been identified as a downstream inhibitor of the Hedgehog pathway. nih.govresearchgate.netnih.gov These compounds have been shown to function with sub-micromolar potency in various cell models, including those where the pathway is constitutively active due to the loss of the Suppressor of Fused (SUFU) protein. nih.govnih.gov The mechanism of action is linked to the compound's ability to inhibit BET bromodomains. nih.gov This BET inhibition prevents the recruitment of BRD2 and BRD4 to the promoters of HH target genes Gli1 and Gli2, thereby suppressing their expression. nih.gov

Functionally, these benzo[cd]indol-2(1H)-one derivatives reduce cellular and ciliary levels of the key pathway effector GLI2 and prevent the expression of GLI1. nih.gov This activity ultimately reduces the viability of cancer cells driven by the Hedgehog pathway, such as in certain types of medulloblastoma and lung cancer. nih.govnih.gov

Compound ClassPathwayActivity (pIC50)Cell ModelReference
Benzo[cd]indol-2(1H)-oneHedgehog SignalingSub-micromolar potencySUFU-KO-LIGHT cells nih.gov
Benzo[cd]indol-2(1H)-oneWNT Signaling~10-fold less active vs HHWNT-LIGHT cells nih.gov

The potential for this compound and its close analogs to act as inhibitors of specific enzymes such as Thymidylate Synthase, Lumazine Synthase, and Acetylcholinesterase has been considered. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, making it a target for anticancer drugs. nih.govwikipedia.org However, current research has not established a direct inhibitory role for the this compound scaffold against these particular enzymes. The scientific literature on inhibitors for these enzymes typically describes other classes of chemical compounds. Therefore, the specific interactions between this compound and these enzymes remain to be elucidated through future research.

Nucleic Acid Interactions

There is currently no available scientific literature that specifically describes the interaction of this compound with nucleic acids. The following sections summarize findings for structurally related compounds, which may offer a hypothetical basis for future investigation into the target compound.

DNA Binding and Intercalation Mechanisms

Research into benzo[c,d]indol-2(1H)-one derivatives, which differ from the target compound by the position of the carbonyl group, has suggested that these molecules can act as DNA intercalators. bohrium.comnih.gov DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic species, inserts itself between the base pairs of the DNA double helix. nih.gov This action can lead to structural distortions of the DNA, potentially interfering with replication and transcription processes. For instance, studies on certain 2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitriles have indicated an intercalation binding mode. bohrium.com The binding affinity and specific mode of interaction are often influenced by the nature of the side chains attached to the core benzo[cd]indol-2(1H)-one structure. researchgate.net However, without experimental data, it remains unknown if this compound possesses the appropriate planarity and electronic properties to facilitate DNA intercalation.

DNA Damaging Properties

The ability of a compound to induce DNA damage is a critical aspect of its potential as an anticancer agent. The cellular response to DNA damage is a complex network of signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis. nih.govnih.gov Some benzo[c,d]indol-2(1H)-one derivatives have been shown to possess DNA-damaging capabilities. bohrium.comnih.gov For example, certain synthesized 2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitriles were found to cleave supercoiled DNA, with some activity observed even in the absence of light irradiation. bohrium.com This suggests that these related compounds may induce DNA damage through mechanisms that could involve direct chemical reaction with DNA or the generation of reactive species. At present, no studies have been published that investigate the DNA damaging properties of this compound.

Mechanistic Insights into Cellular Effects beyond Target Binding

The cellular effects of a compound often extend beyond its primary molecular target. These off-target effects can contribute to both the therapeutic efficacy and the toxicity profile of a drug candidate. For the broader class of benzo[cd]indol-2(1H)-ones, research has pointed to interactions with various cellular components and pathways. For example, some derivatives have been investigated as inhibitors of the Hedgehog signaling pathway by targeting BET bromodomains. nih.gov Others have been developed as lysosome-targeted anti-metastatic agents, inducing autophagy and apoptosis in cancer cells. nih.gov These findings highlight the diverse cellular activities that can be elicited by the benzo[cd]indole scaffold. However, there is a complete absence of research into the specific cellular effects of this compound, and it is unknown whether it would share any of these mechanistic traits with its structural relatives.

Applications of 1 Methyl 2 Phenylbenzo Cd Indol 5 1h One in Advanced Materials Science and Technology

Development of Functional Materials with Tunable Properties

There is currently no available scientific literature that describes the synthesis or investigation of 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one for the development of functional materials with tunable properties.

Integration into Polymeric Systems and Nanocomposites

No research findings have been published detailing the integration of this compound into polymeric systems or nanocomposites.

Organic Electronics: Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The application of this compound in the field of organic electronics, specifically in OLEDs or OPVs, has not been reported in any scientific journals or patents.

Fluorescent Probes and Bioimaging Agents Development

While related benzo[cd]indol-2(1H)-one derivatives have been investigated as potential fluorescent probes and bioimaging agents nih.gov, there is no specific research on the development of this compound for these purposes.

Role as Building Blocks for Advanced Dyes and Pigments

The potential of this compound as a building block for advanced dyes and pigments has not been explored in the available scientific literature.

Structure Activity Relationship Sar Studies and Rational Design of 1 Methyl 2 Phenylbenzo Cd Indol 5 1h One Analogues

Impact of N-Substituents on Biological and Photophysical Profiles

The substituent at the N-1 position of the benzo[cd]indolone ring plays a pivotal role in modulating the compound's properties. Modifications at this site can influence steric and electronic characteristics, which in turn affect interactions with biological targets and photophysical behavior.

Studies on related heterocyclic cores have demonstrated that the nature of the N-substituent is critical for biological activity. For instance, in a series of 1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-ones, varying the N-1 substituent from a hydrogen to isopropyl, cyclopropylmethyl, or phenyl significantly altered the compound's efficacy in inducing myeloid cell differentiation. mdpi.com The N-phenyl analogue was the most active, though it had a lower lipophilic efficiency (LipE) than the N-isopropyl version. mdpi.com Similarly, introducing an N-trifluoroethyl group decreased activity but markedly improved metabolic stability. mdpi.com

Table 1: Influence of N-1 Substituents on Analogous Heterocyclic Scaffolds

Scaffold N-1 Substituent Observed Effect on Biological Activity Reference
Benzo[e] nih.govresearchgate.netoxazepin-2(3H)-one Isopropyl High activity and high LipE mdpi.com
Benzo[e] nih.govresearchgate.netoxazepin-2(3H)-one Phenyl Most active in series (EC50 = 220 nM) mdpi.com
Benzo[e] nih.govresearchgate.netoxazepin-2(3H)-one Trifluoroethyl Decreased activity, but significant increase in metabolic stability mdpi.com

Influence of Phenyl Group Substitutions and Orientations on Compound Properties

The phenyl group at the C-2 position is a key structural feature that can be modified to fine-tune the electronic and steric properties of the entire molecule. The number and position of substituents on this phenyl ring have been shown to have a profound effect on the photophysical properties of related luminogens. rsc.org

In the development of 2-phenylbenzimidazole (B57529) anticancer agents, substitutions on the phenyl ring were critical for potency. researchgate.net For example, introducing hydroxyl or other groups can create new hydrogen bonding opportunities or steric interactions within a target's binding site, potentially enhancing inhibitory activity. researchgate.net SAR studies on benzothiazole-phenyl analogues also indicate that the placement of groups like trifluoromethyl on the aromatic rings is well-tolerated by target enzymes. nih.gov

The orientation of the phenyl group relative to the benzo[cd]indolone core can also be significant. In chalcone (B49325) derivatives, the twist angle between aromatic groups can influence the planarity of the molecule, affecting crystal packing and intermolecular interactions. mdpi.com For benzo[cd]indolones, controlling the dihedral angle of the C-2 phenyl ring could impact π-π stacking interactions, which are important for both biological target binding and the formation of aggregates with specific photophysical properties.

Effects of Substitutions on the Benzo[cd]indolone Core on Biological Activity and Photophysics

Modifying the tricyclic benzo[cd]indolone core itself is a primary strategy for developing novel derivatives. Substitutions at various positions can dramatically alter biological activity and photophysical characteristics.

For example, a series of benzo[cd]indol-2(1H)-one derivatives were designed as BRD4 inhibitors, where substitutions on the core were explored to optimize binding. nih.gov A lead compound was identified via high-throughput screening, and subsequent optimization led to analogues with improved potency. nih.gov Another study involved synthesizing conjugates by linking the C8-position of a related scaffold with a benzo[c,d]indol-2(1H)one moiety through different alkane spacers. nih.gov These new conjugates displayed promising anticancer activity, with IC50 values in the low micromolar range. nih.gov Specifically, compound 11l from this series showed enhanced DNA binding ability and induced apoptosis in A549 lung cancer cells. nih.gov

Furthermore, the introduction of functional groups at the C-6 position has been investigated. The synthesis of 6-acetyl and 6-formyl benzo[cd]indol-2(1H)-one derivatives provides intermediates for creating more complex molecules, such as lysosome-targeted agents. nih.gov These studies highlight that even small additions to the core can serve as handles for attaching larger, functional groups that dictate the compound's ultimate biological function and cellular destination. nih.gov

Table 2: Effect of Core Substitution on Biological Activity of Benzo[cd]indolone Analogues

Derivative Type Substitution Details Biological Target/Activity Key Finding Reference
Benzo[cd]indol-2(1H)-one Various substitutions on the core BRD4 Inhibition Compound 23 showed potent activity with an IC50 of 1.02 μM. nih.gov
Benzo[cd]indol-2(1H)one-PBD Conjugate Linkage at C8-position via alkane spacers Anticancer (various cell lines) Conjugate 11l showed promising anticancer activity (IC50: 1.05 to 36.49 μM) and enhanced DNA binding. nih.gov
Polyamine-benzo[cd]indol-2(1H)-one Conjugate Polyamine chain attached via C-6 formyl group Anti-metastatic (Hepatocellular carcinoma) Compound 15f showed potent inhibitory activity on cancer cell migration. nih.gov

Computational Design Approaches for Novel Benzo[cd]indolone Derivatives

Computational methods are increasingly used to guide the design of novel compounds, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling are powerful tools for identifying the key structural features required for biological activity. longdom.orgmdpi.com

For instance, pharmacophore modeling can be used to create a 3D model that encapsulates the essential steric and electronic features necessary for a molecule to bind to its target. mdpi.com This model can then be used to screen virtual libraries for new scaffolds or to suggest modifications to existing ones to improve activity. In the development of novel antimicrobial agents, pharmacophore models helped identify that a 1H-indole moiety was critical for activity and that the absence of hydrophobic groups could explain a lack of potency in some analogues. mdpi.com

Similarly, QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org This allows for the prediction of the potency of yet-unsynthesized analogues. Such computational approaches were used in the design of indazole derivatives, guiding the synthesis of potent Tyrosine Threonine Kinase (TTK) inhibitors. longdom.org These methodologies can be directly applied to the benzo[cd]indolone scaffold to rationally design new derivatives with enhanced properties. pensoft.net

Rational Design Based on Target-Ligand Interactions (e.g., Structure-Based Virtual Screening and Docking)

Rational drug design based on the three-dimensional structure of a biological target is a powerful strategy for discovering and optimizing inhibitors. Techniques like virtual screening and molecular docking allow researchers to predict how a molecule will bind to a target protein, guiding the design of more potent and selective compounds.

This approach has been successfully applied to the benzo[cd]indolone scaffold. In one study, virtual screening of a library containing millions of compounds identified a benzo[cd]indol-2(1H)-one derivative as a potential inhibitor of Aurora B kinase. researchgate.net Subsequent synthesis and in vitro assays confirmed this activity, validating the computational approach. researchgate.net

Molecular docking studies are frequently used to elucidate the binding mode of active compounds. For benzo[cd]indol-2(1H)-one-donepezil hybrids, docking simulations showed that the most active compound, 6a , bound to both the catalytic active site and the peripheral anionic site of acetylcholinesterase (AChE). researchgate.net Similarly, for BRD4 inhibitors based on the benzo[cd]indol-2(1H)-one core, co-crystal structures revealed that the most potent compounds formed additional indirect hydrogen bonds and hydrophobic interactions with the target protein compared to the initial hit. nih.gov These insights are invaluable for the rational design of next-generation derivatives with improved target affinity and specificity.

Table 3: Examples of Rational Design and Docking for Benzo[cd]indolone Analogues

Derivative Class Biological Target Design/Docking Finding Implication for SAR Reference
Benzo[cd]indol-2(1H)-ones Aurora B Kinase Initial hit identified through virtual screening of 6.4 million compounds. Validated the scaffold as a viable starting point for Aurora B inhibitors. researchgate.net
Benzo[cd]indol-2(1H)-ones BRD4 Co-crystal structures revealed key hydrogen bonds and hydrophobic interactions. Guided optimization to enhance binding affinity, leading to more potent inhibitors. nih.gov
Benzo[cd]indol-2(1H)-one-donepezil hybrids Acetylcholinesterase (AChE) Docking showed compound 6a binding to both catalytic and peripheral sites. Explained the high inhibitory activity and provided a model for dual-site binding. researchgate.net

Future Perspectives and Emerging Research Directions for 1 Methyl 2 Phenylbenzo Cd Indol 5 1h One Research

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of benzo[cd]indolone derivatives has traditionally been approached through established methods, but significant opportunities exist for innovation. Many current syntheses involve multi-step procedures that may have limitations in yield, scalability, or environmental impact.

Future research will likely focus on developing more efficient and versatile synthetic strategies. Key areas of exploration include:

Catalytic C-H Activation: Direct functionalization of the benzo[cd]indolone core through transition-metal-catalyzed C-H activation would provide a more atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor or flow chemistry systems could enable safer, more efficient, and scalable production of benzo[cd]indolone intermediates and final products, with precise control over reaction parameters.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and sustainable alternatives to traditional methods for constructing or modifying the heterocyclic core.

Asymmetric Synthesis: For derivatives with potential chiral centers, the development of enantioselective catalytic methods is crucial for producing single-enantiomer compounds, which is vital for pharmacological applications. For instance, procedures have been developed for synthesizing derivatives of the new heterocyclic system, benzo[cd]furo[2,3-f]indole, based on the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. researchgate.net

A comparative look at potential synthetic improvements is summarized below.

Synthetic StrategyCurrent LimitationsFuture AdvantagesPotential Reaction
Classical Multi-step SynthesisLower overall yield, more waste, laborious-Condensation/cyclization reactions
Copper-Catalyzed AnnulationRequires specific precursors (e.g., 8-alkynyl-1-naphthylamines)High stereoselectivity, good yieldsIntramolecular trans-addition and SN-Ar reaction researchgate.net
Palladium-Catalyzed CycloadditionSubstrate scope can be limitedAccess to complex fused systemsCascade functionalization of internal alkynes acs.org
C-H Functionalization (Future)Selectivity can be a challengeHigh atom economy, reduced steps, late-stage modificationDirect arylation or alkylation of the core

Development of Advanced Functional Materials with Highly Tunable Properties

The extended π-conjugated system of the benzo[cd]indolone core makes it an excellent building block for advanced functional materials, particularly in optoelectronics. Derivatives of this scaffold have been investigated as dyes and components in energy-converting composites. researchgate.net

Emerging research is focused on creating materials with precisely controlled properties:

Near-Infrared (NIR) Absorbing Dyes: Benzo[cd]indolenyl-substituted heptamethine cyanine (B1664457) dyes show strong absorption beyond 1000 nm. rsc.org Future work on 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one could involve its incorporation as an end-group in similar polymethine dyes. The phenyl group could be further functionalized to tune solubility and electronic properties.

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many benzo[cd]indolone derivatives could be harnessed to develop new emitters for OLEDs. Research would involve tuning the emission color and improving quantum efficiency through strategic substitution.

Fluorescent Probes and Sensors: The scaffold's sensitivity to its local environment can be exploited to design fluorescent sensors for detecting specific ions, molecules, or changes in microenvironments like pH or viscosity. The lysosome-targeting properties of some derivatives, which exhibit strong fluorescence, highlight their potential as bio-imaging agents. frontiersin.orgnih.gov

The table below shows the optical properties of some cyanine dyes incorporating the benzo[cd]indolenyl moiety, illustrating the potential for tuning.

Compound ClassCentral Ring StructureKey Optical PropertyPotential ApplicationReference
Heptamethine Cyanine DyesCyclopentenePronounced NIR absorption (>1000 nm)NIR-absorbing films rsc.org
Heptamethine Cyanine DyesCyclohexene (B86901)Significant sub-peak absorption in visible rangeNIR-absorbing films rsc.org
Polyamine-benzo[cd]indol-2(1H)-one Conjugates-Strong green fluorescence, lysosome-targetedBio-imaging, theranostics frontiersin.orgnih.gov

Expansion of Biological Target Spectrum and In-depth Mechanistic Studies

The benzo[cd]indolone scaffold has proven to be a versatile framework for designing inhibitors of various biological targets implicated in cancer and other diseases. Research has identified derivatives active against several key targets. frontiersin.orgresearchgate.net

Future work should aim to broaden this scope and deepen the understanding of how these compounds function:

Novel Kinase Inhibitors: While some work has been done on Aurora B kinase, researchgate.net the vast landscape of the human kinome presents numerous opportunities. The This compound structure could be used as a starting point for designing inhibitors against other cancer-related kinases.

Epigenetic Targets: Derivatives have been identified as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins like BRD4, which are key regulators of oncogene expression. bohrium.comnih.gov Further optimization could lead to more selective and potent epigenetic modulators.

Targeting Protein-Protein Interactions: The rigid and planar nature of the scaffold is well-suited for disrupting protein-protein interactions, a challenging but highly valuable area of drug discovery.

Mechanism of Action Studies: A deeper understanding of how these compounds interact with their targets is essential. Studies have confirmed that some derivatives can induce apoptosis and autophagy by targeting lysosomes frontiersin.orgnih.gov or down-regulate oncogenes like c-Myc by inhibiting BRD4. bohrium.com Future studies using techniques like photoaffinity labeling and chemoproteomics will be critical to identify direct binding partners and elucidate off-target effects. nih.gov

The following table summarizes the documented biological activities of representative benzo[cd]indol-2(1H)-one derivatives.

Compound Class/DerivativeBiological TargetFinding / ActivityCell Line(s)Reference
Benzo[cd]indol-2(1H)-one derivativesBRD4IC50 values as low as 1.02 μM; down-regulation of c-MycMV4-11, MDA-MB-231, A549 bohrium.com
Benzo[c,d]indolone-pyrrolobenzodiazepine conjugatesDNAPromising anticancer activity (IC50 range: 1.05 to 36.49 μM)A549, Colo-205, PC-3 researchgate.netnih.gov
Benzo[cd]indol-2(1H)-one (Compound 1)Hedgehog (HH) Signaling Pathway / BET BromodomainsSub-micromolar inhibition of the HH pathwaySUFU-KO-LIGHT, medulloblastoma spheroids nih.gov
Polyamine-benzo[cd]indol-2(1H)-one conjugates (e.g., 15f)LysosomesPotent inhibition of hepatocellular carcinoma migrationIn vitro and in vivo models frontiersin.orgnih.gov
Benz[cd]indol-2(1H)-one derivativesAurora B kinaseIdentified as a lead scaffold via virtual screeningEnzymatic assays researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Key applications in this area include:

De Novo Design: Generative AI models can design novel benzo[cd]indolone derivatives with desired properties from the ground up. orange.com By defining specific criteria (e.g., high BRD4 affinity, good solubility, low predicted toxicity), these models can propose new structures that chemists can then synthesize.

Property Prediction: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and potential off-target effects of new virtual compounds. mdpi.comyoutube.com This allows for the rapid screening of large virtual libraries, prioritizing the most promising candidates for synthesis and saving significant time and resources.

Synthesis Planning: AI tools are also being developed to predict viable synthetic routes for complex molecules, which could help overcome challenges in producing novel benzo[cd]indolone derivatives.

Collaborative and Interdisciplinary Research Opportunities in Benzo[cd]indolone Chemistry

The diverse potential of the benzo[cd]indolone scaffold in both materials science and medicinal chemistry makes it a prime area for interdisciplinary collaboration. The advancement of This compound and related compounds will be significantly enhanced by combining expertise from various fields.

Future progress will depend on synergistic efforts between:

Synthetic Organic Chemists to develop novel and efficient synthetic routes.

Computational Chemists and Data Scientists to employ AI/ML for compound design and property prediction.

Biologists and Pharmacologists to perform in-depth mechanistic studies, identify new biological targets, and evaluate efficacy in disease models.

Materials Scientists and Physicists to characterize the photophysical properties of new derivatives and fabricate advanced electronic and photonic devices.

Chemical Biologists to develop new chemical tools, such as fluorescent probes and photoaffinity labels, to study biological systems. nih.gov

Such collaborations will create a feedback loop where biological and material-based findings inform the design of the next generation of compounds, accelerating the translation of these promising molecules from laboratory curiosities to impactful real-world applications.

Q & A

Basic: What spectroscopic and crystallographic methods are essential for confirming the molecular structure of 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one?

Answer:
Structural elucidation requires a multi-technique approach:

  • 1H/13C NMR : Assign proton and carbon environments (e.g., aromatic protons, methyl groups). For example, methyl groups in similar indolones show singlet peaks near δ 2.5–3.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula via exact mass matching (e.g., [M+H]+ or [M−H]− ions).
  • X-ray Crystallography : Resolve bond lengths, angles, and substituent positions. Use SHELXL for refinement (e.g., as in benzo[cd]indol-5(1H)-one derivatives ).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and aromatic C-H bending .

Basic: What are the established synthetic routes for benzo[cd]indol-5(1H)-one derivatives like this compound?

Answer:
Key methodologies include:

  • Decarboxylation of Indole-2-carboxylates : Meyer and Kruse (1984) synthesized Uhle’s ketone via acid-catalyzed decarboxylation, applicable to methyl/phenyl-substituted derivatives .
  • Reductive Cyclization : Nitroketone intermediates (e.g., nitroketone 36 in ) can undergo reductive cyclization to form indole cores .
  • Pd-Catalyzed Cross-Coupling : For phenyl group introduction, Suzuki-Miyaura coupling with aryl boronic acids may be used.

Advanced: How can computational tools optimize reaction conditions for synthesizing this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate transition states to predict regioselectivity in cyclization steps (e.g., favoring benzo[cd]indole formation over competing pathways).
  • ADMET Prediction (AdmetSAR) : Screen intermediates for solubility and reactivity to avoid side reactions .
  • Reaction Kinetics Modeling : Use software like DataWarrior to analyze temperature/pH effects on yield .

Advanced: How should researchers resolve contradictions in bioactivity data for indolone derivatives?

Answer:

  • Standardized Assay Replication : If cytotoxicity results conflict (e.g., reports IC50 >100 μM, but another study shows activity), repeat assays with controlled parameters (cell line, passage number, incubation time) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups) using molecular docking (e.g., MOE software ) to identify critical pharmacophores.
  • Meta-Analysis : Cross-reference data from Protein Data Bank (PDB) entries to validate target binding modes .

Advanced: What strategies address regioselectivity challenges in electrophilic substitution reactions on benzo[cd]indol-5(1H)-one cores?

Answer:

  • Directing Group Engineering : Introduce temporary groups (e.g., -OMe or -NO₂) to steer electrophiles to specific positions (C-2 vs. C-3) .
  • Solvent/Additive Screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic attack at electron-rich sites, while Brønsted acids (p-TSA) can modulate reactivity .
  • Competitive Reaction Monitoring : Use LC-MS to track intermediates and optimize time/temperature for desired regioisomer .

Basic: How is X-ray crystallography applied to confirm the stereochemistry of substituted benzo[cd]indol-5(1H)-ones?

Answer:

  • SHELX Refinement : Refine diffraction data (e.g., SHELXL) to resolve bond distances/angles and validate substituent positions (e.g., methyl at C-1 vs. C-2) .
  • Twinned Data Handling : For challenging crystals (e.g., twinned or low-resolution), use SHELXE to phase macromolecular interfaces or small-molecule twins .
  • CIF Validation : Cross-check crystallographic information files (CIFs) against PDB standards to ensure data integrity .

Advanced: What methodologies validate the purity and stability of this compound under experimental conditions?

Answer:

  • HPLC-PDA/MS Purity Analysis : Quantify impurities using reverse-phase C18 columns and UV/Vis detection (e.g., λ = 254 nm for aromatic cores) .
  • Accelerated Stability Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light to assess degradation products via TLC or NMR .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

Advanced: How can researchers design analogues of this compound for target-specific activity?

Answer:

  • Scaffold Hopping : Replace the phenyl group with bioisosteres (e.g., pyridine in ) while maintaining planarity for π-π stacking .
  • Fragment-Based Drug Design (FBDD) : Screen fragment libraries (e.g., indole, benzimidazole) and link fragments using spacers (e.g., -CH₂- or -O-) .
  • Free-Wilson Analysis : Quantify contributions of substituents (methyl, phenyl) to biological activity using multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.